4-Fluorobenzyl-d6 Alcohol

Mass Spectrometry Isotope Dilution Internal Standard

Choose 4-Fluorobenzyl-d6 Alcohol (CAS 1071809-48-7) as your internal standard to ensure regulatory-grade accuracy in isotope dilution mass spectrometry (IDMS). Its +6 Da mass shift cleanly separates from native analyte, while ≥98 atom % D enrichment and perfect co-elution compensate for matrix effects, ion suppression, and recovery losses. The carbon-bound deuterium label resists back-exchange in challenging forensic or environmental samples. Selecting unlabeled or structurally similar alternatives risks 20–50% quantitation bias and method validation failure in FDA-regulated studies.

Molecular Formula C7H7FO
Molecular Weight 132.16 g/mol
Cat. No. B1442210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzyl-d6 Alcohol
Molecular FormulaC7H7FO
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)F
InChIInChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2/i1D,2D,3D,4D,5D2
InChIKeyGEZMEIHVFSWOCA-NVSFMWKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.1 g / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzyl-d6 Alcohol: A High-Enrichment Deuterated Internal Standard for Trace Quantitation of 4-Fluorobenzyl Compounds


4-Fluorobenzyl-d6 Alcohol (CAS 1071809-48-7) is a stable isotope-labeled analog of 4-fluorobenzyl alcohol wherein six hydrogen atoms are replaced by deuterium atoms, distributed as four deuterium atoms on the phenyl ring (positions 2,3,5,6) and two on the benzylic methylene carbon . The compound is offered with a nominal isotopic enrichment of ≥98 atom % D and exhibits a parent molecular mass (132.17 Da) that is +6 Da relative to its non-deuterated analog (126.13 Da) . This combination of high isotopic purity and a sufficient mass shift makes it specifically engineered for use as an internal standard (IS) in quantitative mass spectrometry-based assays targeting 4-fluorobenzyl alcohol and structurally related species .

Why 4-Fluorobenzyl-d6 Alcohol Cannot Be Replaced by the Non-Deuterated Analog in Quantitative MS Workflows


Substituting 4-Fluorobenzyl-d6 Alcohol with the cheaper, non-deuterated 4-fluorobenzyl alcohol (CAS 459-56-3) as an internal standard fundamentally invalidates the isotope dilution mass spectrometry (IDMS) assay. The non-deuterated compound is spectrometrically indistinguishable from the native analyte, meaning it cannot be separately quantified in a mixed sample . Consequently, it fails to compensate for critical sources of analytical variability, including matrix-induced ion suppression/enhancement, variable extraction recovery, and instrument drift. Even other structurally similar internal standards (e.g., halogenated benzyl alcohols) exhibit different physicochemical properties that do not perfectly co-elute or ionize identically with the target analyte, leading to quantitation biases of 20–50% or greater in complex biological or environmental matrices [1]. Only a stable isotope-labeled analog, such as 4-Fluorobenzyl-d6 Alcohol with a +6 Da mass shift, ensures near-identical behavior throughout the entire sample preparation and analysis pipeline while maintaining a distinct mass spectrometric signal [2].

Quantitative Differentiation Evidence: 4-Fluorobenzyl-d6 Alcohol Versus Non-Deuterated and Alternative Standards


Mass Spectrometric Distinguishability: +6 Da Shift Versus Native Analyte Overlap

4-Fluorobenzyl-d6 Alcohol possesses a molecular weight of 132.17 Da, which is precisely 6 mass units higher than the native 4-fluorobenzyl alcohol (126.13 Da) . This +6 Da mass difference ensures complete baseline resolution in mass spectrometry (MS) detection channels. In contrast, the non-deuterated analog (CAS 459-56-3) shares an identical nominal mass and near-identical isotopic distribution with the target analyte, resulting in complete signal overlap and precluding its use as a distinguishable internal standard [1]. The commonly cited minimal requirement for a stable isotope-labeled internal standard is a mass shift of ≥3 Da; the +6 Da shift of this compound provides an additional margin of safety against natural isotopic abundance spillover from the unlabeled analyte .

Mass Spectrometry Isotope Dilution Internal Standard

Isotopic Purity and Cross-Contamination: ≥98 atom % D Specification Limits Analytical Interference

Commercial preparations of 4-Fluorobenzyl-d6 Alcohol are certified to a minimum isotopic enrichment of 98 atom % D (i.e., the fraction of molecules containing the full complement of six deuterium atoms) . This high level of enrichment directly limits the presence of residual unlabeled (d0) and under-labeled (d1–d5) isotopic impurities to ≤2% of the total material [1]. In a quantitative assay, any unlabeled species present in the internal standard stock solution contributes to the apparent analyte signal, artificially elevating the measured concentration and degrading the lower limit of quantitation (LLOQ). For a method targeting a 1 ng/mL LLOQ, a 2% unlabeled impurity in an IS spiked at 50 ng/mL would produce a blank-equivalent signal corresponding to 1 ng/mL of apparent analyte—completely obscuring the LLOQ [2]. Compounds with lower certified enrichment (e.g., 95 atom % D) introduce proportionally higher systematic positive bias.

Isotopic Purity Method Validation Lower Limit of Quantitation

Labeling Position and Deuterium Exchange Risk: Phenyl Ring and Methylene Labeling Prevents Back-Exchange in Protic Solvents

The deuterium atoms in 4-Fluorobenzyl-d6 Alcohol are positioned exclusively on carbon atoms: four on the aromatic ring (positions 2,3,5,6) and two on the benzylic methylene carbon . Unlike labels placed on exchangeable heteroatoms (e.g., the hydroxyl -OD), deuterium atoms on sp² and sp³ carbons are non-labile under standard reversed-phase LC conditions and physiological pH, preventing back-exchange with protium from the surrounding aqueous or biological matrix . In contrast, a hypothetical deuterated internal standard labeled exclusively on the hydroxyl oxygen would undergo rapid and complete H/D exchange in aqueous mobile phases, resulting in an unpredictable and time-dependent mass shift back to the unlabeled mass, effectively destroying its function as an IS [1]. This carbon-bound labeling strategy ensures that the +6 Da mass signature remains stable and constant throughout sample preparation, storage, and LC-MS analysis.

Deuterium Exchange Sample Stability Bioanalysis

Reduction of Matrix Effect Variability: Co-Eluting Stable Isotope Labeled IS Improves Assay Precision and Accuracy in Biological Fluids

Because 4-Fluorobenzyl-d6 Alcohol is chemically and physically nearly identical to the native 4-fluorobenzyl alcohol analyte, it co-elutes with the analyte under virtually all reversed-phase liquid chromatography conditions and experiences identical matrix-induced ionization effects in the electrospray ionization (ESI) source [1]. This property directly addresses the primary source of quantitative error in LC-MS/MS bioanalysis: differential ion suppression or enhancement between the analyte and a non-identical internal standard. While a structural analog internal standard may show a 2–5 second retention time difference and consequently experience a different portion of the solvent/organic gradient's ion suppression zone, the deuterated IS experiences the identical instantaneous matrix environment, normalizing the response ratio and reducing inter-sample variability [2]. Quantitative bioanalytical method validation studies using stable isotope-labeled internal standards routinely achieve inter-day precision (%CV) of <15% at the LLOQ and accuracy (%bias) within ±15%, a performance level that is often unattainable with structural analog IS in complex matrices like plasma or urine [3].

Matrix Effect Ion Suppression Bioanalytical Method Validation

Procurement-Driven Application Scenarios for 4-Fluorobenzyl-d6 Alcohol


Regulated Bioanalysis of Fluorinated Drug Metabolites in Plasma for IND/NDA Submission

When quantifying trace levels of 4-fluorobenzyl alcohol (a common metabolite or synthetic precursor of fluorinated pharmaceuticals) in plasma as part of a pharmacokinetic study supporting an Investigational New Drug (IND) or New Drug Application (NDA), 4-Fluorobenzyl-d6 Alcohol is the required internal standard. Its +6 Da mass shift enables separate quantitation without interference, its ≥98 atom % D enrichment ensures an LLOQ in the low ng/mL range meets FDA sensitivity requirements, and its co-eluting properties effectively compensate for plasma matrix effects. The use of a non-deuterated or structurally distinct internal standard in such a regulated submission is highly likely to fail method validation due to precision or accuracy criteria, causing costly delays in the drug development timeline [1].

Forensic Toxicology Confirmation of Fluorinated Synthetic Cannabinoid Precursors

In forensic toxicology laboratories, the unambiguous identification and quantitation of 4-fluorobenzyl alcohol (a precursor or metabolite of certain synthetic cannabinoids) in post-mortem blood or urine is required for legal defensibility. 4-Fluorobenzyl-d6 Alcohol serves as the optimal internal standard for LC-MS/MS confirmation methods. Its carbon-bound deuterium labeling ensures no isotopic exchange occurs in the variable pH and high-salt content of forensic specimens, preventing false-negative or under-quantitation results. Alternative internal standards that do not co-elute identically are vulnerable to severe matrix effects from post-mortem fluids, potentially invalidating the analytical result in a court of law [2].

Environmental Fate and Transport Studies of Fluorinated Aromatic Compounds

For studies tracking the degradation or transport of 4-fluorobenzyl alcohol (or its precursors) in environmental matrices such as soil, surface water, or wastewater effluent, 4-Fluorobenzyl-d6 Alcohol enables robust quantification via isotope dilution GC-MS or LC-MS. The +6 Da mass difference provides a clear signal well-separated from any native co-extracted organics. Furthermore, the high isotopic purity and stable carbon-bound label ensure that the internal standard can be added to the sample at the point of collection to track analyte losses through the entire sampling, extraction, and clean-up process—a capability that structurally similar internal standards cannot provide due to differential partitioning and extraction behavior [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluorobenzyl-d6 Alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.